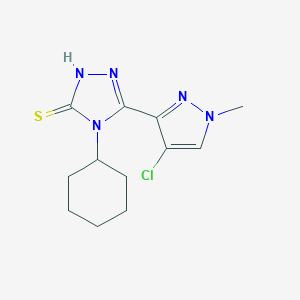
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-butyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-butyl-4H-1,2,4-triazole-3-thiol, also known as BPTT, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPTT is a triazole-thiol derivative that has shown promise in various applications, including as an antifungal agent, an anti-inflammatory agent, and as a potential treatment for cancer.
Wirkmechanismus
The mechanism of action of 5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-butyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of fungal cell wall synthesis by targeting the enzyme β-1,3-glucan synthase. This results in the disruption of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects
This compound has also been shown to have anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-butyl-4H-1,2,4-triazole-3-thiol is its relatively simple synthesis method, which makes it easily accessible for scientific research. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-butyl-4H-1,2,4-triazole-3-thiol. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of fungal infections and cancer. Finally, the potential use of this compound as an anti-inflammatory agent warrants further investigation.
Synthesemethoden
The synthesis of 5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-butyl-4H-1,2,4-triazole-3-thiol involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with butylamine, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained through cyclization of the intermediate with triethyl orthoformate.
Wissenschaftliche Forschungsanwendungen
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-butyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is its use as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus.
Eigenschaften
Molekularformel |
C11H16BrN5S |
|---|---|
Molekulargewicht |
330.25 g/mol |
IUPAC-Name |
3-(4-bromo-1,5-dimethylpyrazol-3-yl)-4-butyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H16BrN5S/c1-4-5-6-17-10(13-14-11(17)18)9-8(12)7(2)16(3)15-9/h4-6H2,1-3H3,(H,14,18) |
InChI-Schlüssel |
UMDPOABUXWIIDZ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NNC1=S)C2=NN(C(=C2Br)C)C |
Kanonische SMILES |
CCCCN1C(=NNC1=S)C2=NN(C(=C2Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)

![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B279880.png)
